molecular formula C8H5BrN4O2 B11794146 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11794146
M. Wt: 269.05 g/mol
InChI Key: XFYQWGCSQIYRKS-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to a triazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclization to Form the Triazole Ring: The bromopyridine intermediate undergoes a cyclization reaction with an azide compound to form the triazole ring. This can be achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions with other functional groups, forming complex heterocyclic structures.

    Carboxylation Reactions: The carboxylic acid group can undergo carboxylation reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used under mild conditions.

    Cyclization: Copper catalysts and azide compounds are commonly used in cyclization reactions.

    Carboxylation: Bases such as sodium hydroxide or potassium carbonate are used in carboxylation reactions.

Major Products Formed:

  • Substituted derivatives of the bromopyridine moiety.
  • Complex heterocyclic structures formed through cyclization.
  • Esters, amides, and other carboxylation products.

Scientific Research Applications

2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The carboxylic acid group can form ionic interactions with positively charged residues in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

    3-Bromopyridine: A simpler analog that lacks the triazole and carboxylic acid groups.

    2-(Pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: A similar compound without the bromine substitution.

    3-Bromoimidazo[1,2-a]pyridine: A compound with a similar bromopyridine moiety but different heterocyclic structure.

Uniqueness: 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the bromopyridine moiety, triazole ring, and carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H5BrN4O2

Molecular Weight

269.05 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H5BrN4O2/c9-5-2-1-3-10-7(5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15)

InChI Key

XFYQWGCSQIYRKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2N=CC(=N2)C(=O)O)Br

Origin of Product

United States

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